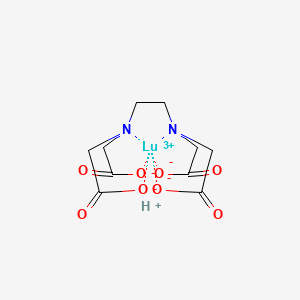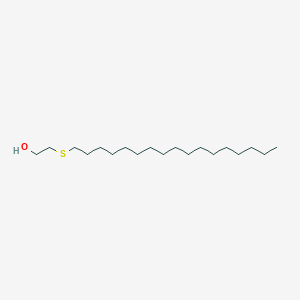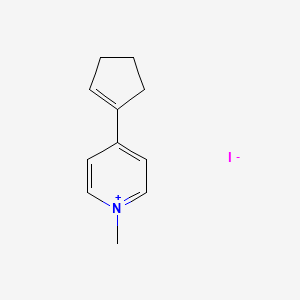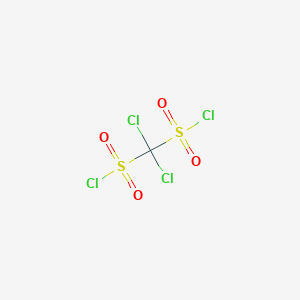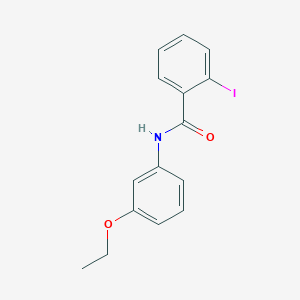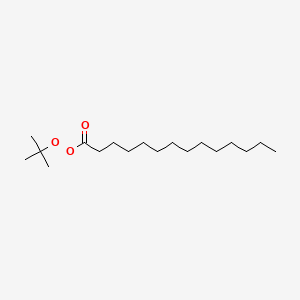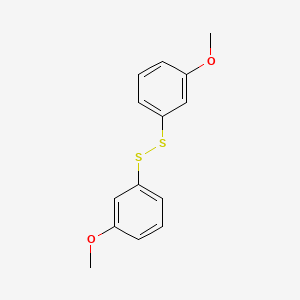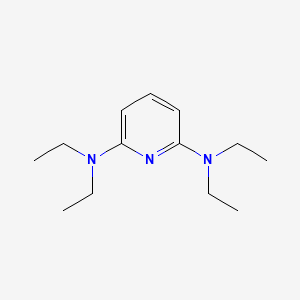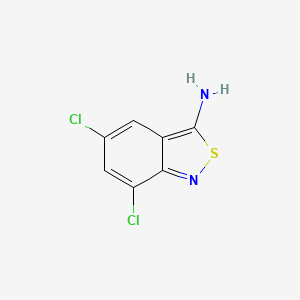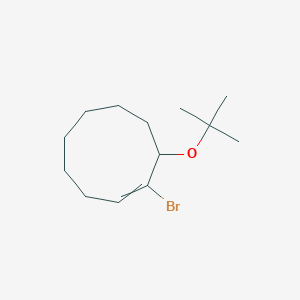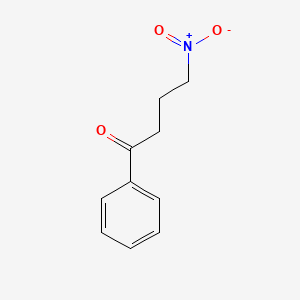
4-Nitro-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-phenylbutan-1-one is an organic compound with the molecular formula C10H11NO3 It is a nitro-substituted aromatic ketone, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a butanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitro-1-phenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent . The reaction proceeds efficiently, yielding the desired product in good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-phenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Amino-1-phenylbutan-1-one.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Applications De Recherche Scientifique
4-Nitro-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-phenylbutan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also form hydrogen bonds with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylbutan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacetophenone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
4-Nitrobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
Propriétés
Numéro CAS |
58518-86-8 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-nitro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11NO3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
USMFLYCTUQIODV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
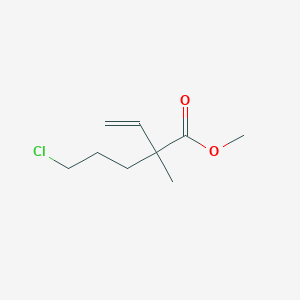
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
